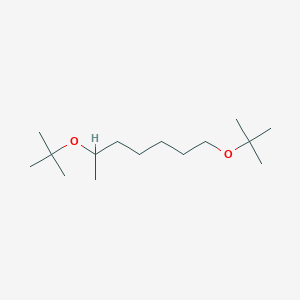
1,6-Di-tert-butoxyheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Di-tert-butoxyheptane is an organic compound characterized by the presence of two tert-butoxy groups attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Di-tert-butoxyheptane can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent alkylation. One common method involves the reaction of heptane-1,6-diol with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,6-Di-tert-butoxyheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various tert-butoxy derivatives
Scientific Research Applications
1,6-Di-tert-butoxyheptane has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Investigated for its potential as a stabilizing agent in biochemical assays.
Medicine: Explored for its role in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1,6-Di-tert-butoxyheptane involves its ability to act as a protecting group, preventing unwanted reactions at hydroxyl sites. The tert-butoxy groups provide steric hindrance, shielding the reactive sites from nucleophiles and electrophiles. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection are required .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Di-tert-butoxyhexane
- 1,6-Di-tert-butoxydecane
- 1,6-Di-tert-butoxybutane
Comparison
1,6-Di-tert-butoxyheptane is unique due to its specific chain length and the positioning of tert-butoxy groups. Compared to similar compounds, it offers a balance between hydrophobicity and steric protection, making it suitable for a wider range of applications. The heptane backbone provides optimal flexibility and stability, distinguishing it from shorter or longer chain analogs .
Properties
CAS No. |
61478-11-3 |
|---|---|
Molecular Formula |
C15H32O2 |
Molecular Weight |
244.41 g/mol |
IUPAC Name |
1,6-bis[(2-methylpropan-2-yl)oxy]heptane |
InChI |
InChI=1S/C15H32O2/c1-13(17-15(5,6)7)11-9-8-10-12-16-14(2,3)4/h13H,8-12H2,1-7H3 |
InChI Key |
NACXWEHCEXKVBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCOC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















